Sub-Micromolar VEGFR-2 Inhibition Establishes Potency Baseline for Angiogenesis Studies
3-(1H-Benzimidazol-2-yl)-1H-indazole demonstrates a 5.7-fold greater inhibitory potency against VEGFR-2 compared to its activity against GSK-3β, establishing a clear functional preference within the kinase family. This potency (130 nM) [1] provides a critical baseline for selecting an RTK inhibitor with a defined VEGFR-2 affinity, while the moderate activity on GSK-3β (744 nM) [2] indicates a degree of selectivity that may be advantageous or a liability depending on the research context.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM (against VEGFR-2); IC50 = 744 nM (against GSK-3β) |
| Comparator Or Baseline | Target compound's own activity against GSK-3β (744 nM) as a selectivity reference |
| Quantified Difference | 5.7-fold more potent against VEGFR-2 than GSK-3β |
| Conditions | Enzymatic kinase assay with ATP/[gamma-33P] ATP; VEGFR-2 assay as reported by McBride et al. (2006); GSK-3β assay at pH 7.5, 2°C. |
Why This Matters
This quantitative difference in potency between two distinct kinase targets defines the compound's selectivity window, which is essential for interpreting phenotypic outcomes in angiogenesis assays and for benchmarking against more selective VEGFR-2 inhibitors.
- [1] BindingDB. BDBM16590: IC50 summary for VEGFR-2 (KDR). http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50017667 View Source
- [2] BindingDB. BDBM16590: IC50 summary for GSK-3β. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=16590 View Source
